molecular formula C17H23N3O4S B10979470 N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide

Cat. No.: B10979470
M. Wt: 365.4 g/mol
InChI Key: NPPGRRHEJBVVBI-UHFFFAOYSA-N
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Description

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyl group, a benzamide core, and a tetrahydrothiophene moiety with a dioxido functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with cyclopentanone under acidic conditions to form N-cyclopentyl-4-aminobenzamide.

    Introduction of the Tetrahydrothiophene Moiety: The tetrahydrothiophene moiety can be introduced by reacting the benzamide intermediate with 3-chlorotetrahydrothiophene-1,1-dioxide in the presence of a base such as potassium carbonate.

    Final Coupling Reaction: The final step involves coupling the intermediate with a suitable carbamoylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene moiety can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the tetrahydrothiophene ring.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions to introduce new substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers.

Scientific Research Applications

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoic acid
  • N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzylamine

Uniqueness

N-cyclopentyl-4-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound for research and development.

Properties

Molecular Formula

C17H23N3O4S

Molecular Weight

365.4 g/mol

IUPAC Name

N-cyclopentyl-4-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide

InChI

InChI=1S/C17H23N3O4S/c21-16(18-13-3-1-2-4-13)12-5-7-14(8-6-12)19-17(22)20-15-9-10-25(23,24)11-15/h5-8,13,15H,1-4,9-11H2,(H,18,21)(H2,19,20,22)

InChI Key

NPPGRRHEJBVVBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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